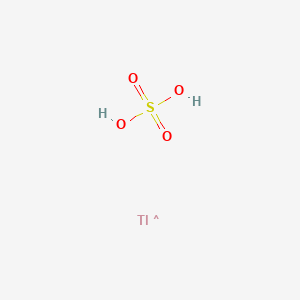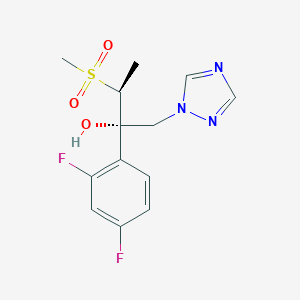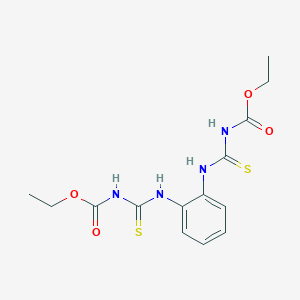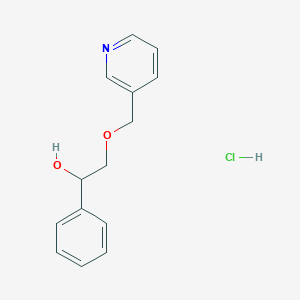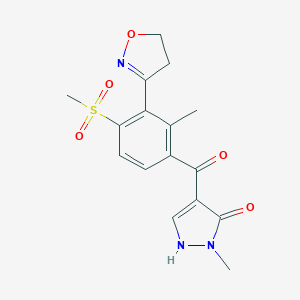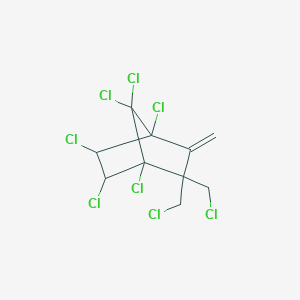
苝
描述
Truxene, also known as 10,15-dihydro-5H-diindeno[1,2-a;1’,2’-c]fluorene, is a polycyclic aromatic hydrocarbon. It is characterized by a heptacyclic structure consisting of three five-membered rings and four six-membered rings arranged in a star-shaped configuration. This unique structure imparts truxene with exceptional solubility, high thermal stability, and ease of modification, making it a promising scaffold for various applications .
科学研究应用
Truxene has a wide range of scientific research applications, including:
作用机制
Target of Action
Truxene, a heptacyclic polyarene structure, is a versatile molecule that has found applications in various fields . It is primarily used in the field of optoelectronics, where it serves as a building block for the synthesis of D–A emitters, semiconductors, complexes, and sensors . Its primary targets are therefore the components of these optoelectronic devices.
Mode of Action
Truxene interacts with its targets primarily through its π-electron system . This system allows truxene to participate in electronic interactions with other components of the optoelectronic devices. For example, truxene can form noncovalent donor–acceptor pairs with fullerene C60, a molecule known for its accepting behavior .
Biochemical Pathways
Its π-electron system allows it to contribute to the flow of electrons within these devices . The specific pathways affected would depend on the exact nature of the device in which truxene is used.
Pharmacokinetics
It is known that truxene has exceptional solubility and high thermal stability , which could potentially impact its bioavailability if it were to be used in a biological setting.
Result of Action
The action of truxene results in the modulation of electronic properties of the optoelectronic devices in which it is used. For example, the introduction of truxene into these devices can result in stable, fast, easily processed, and cheap optoelectronic devices . The specific molecular and cellular effects would depend on the exact application of truxene.
Action Environment
The action of truxene can be influenced by environmental factors. For instance, the performance of optoelectronic devices containing truxene can be affected by factors such as temperature and light exposure. Truxene is known for its high thermal stability , suggesting that it can maintain its efficacy and stability under a range of environmental conditions.
生化分析
Biochemical Properties
Truxene interacts with alkali metals to form monoanion, dianion, and trianion products . These interactions reveal the core curvature dependence on charge and alkali metal coordination .
Molecular Mechanism
The molecular mechanism of Truxene involves stepwise deprotonation, which introduces aromaticity in the five-membered rings . This process varies the electronic structure and results in intriguing charge-dependent optical properties .
Temporal Effects in Laboratory Settings
In laboratory settings, Truxene exhibits charge-dependent optical properties, implying a variation of the electronic structure based on the deprotonation process
准备方法
Synthetic Routes and Reaction Conditions: Truxene can be synthesized through several methods, including:
Cyclotrimerization: This method involves the cyclotrimerization of commercially available ketones and oxindoles.
Friedel-Crafts Acylation: This method involves the acylation of aromatic compounds using acid chlorides in the presence of a Lewis acid catalyst.
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones under acidic conditions to form indoles, which can then be further cyclized to form truxene derivatives.
Industrial Production Methods: Industrial production of truxene typically involves large-scale cyclotrimerization reactions, utilizing commercially available ketones and oxindoles as starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions: Truxene undergoes various chemical reactions, including:
Oxidation: Truxene can be oxidized to form truxenone, a ketone derivative.
Reduction: Reduction of truxene can yield truxene dihydride.
Substitution: Truxene can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products:
Oxidation: Truxenone.
Reduction: Truxene dihydride.
Substitution: Halogenated and nitrated truxene derivatives.
相似化合物的比较
- Corannulene
- Sumanene
- Fullerene derivatives
Truxene’s versatility and unique properties continue to make it a subject of extensive research and development in various scientific disciplines.
属性
IUPAC Name |
heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18/c1-4-10-19-16(7-1)13-22-25(19)23-14-17-8-3-6-12-21(17)27(23)24-15-18-9-2-5-11-20(18)26(22)24/h1-12H,13-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPLLMPPZRUGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C4CC5=CC=CC=C5C4=C6CC7=CC=CC=C7C6=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203277 | |
| Record name | 10,15-Dihydro-5H-tribenzo(a,f,k)triindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-35-6 | |
| Record name | Truxene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,15-Dihydro-5H-tribenzo(a,f,k)triindene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Truxene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10,15-Dihydro-5H-tribenzo(a,f,k)triindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,15-dihydro-5H-tribenzo[a,f,k]triindene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of truxene?
A1: Truxene has the molecular formula C27H18 and a molecular weight of 354.45 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize truxene derivatives?
A2: Common spectroscopic techniques include:
- Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR are used to determine the structure and purity of truxene derivatives. [, ]
- Mass Spectrometry (MS): High-resolution mass spectrometry is employed for accurate molecular weight determination. []
- UV-Vis Spectroscopy: Provides information about the electronic transitions and absorption properties of truxene derivatives. [, , , , , , ]
- Fluorescence Spectroscopy: Used to study the excited state behavior, emission properties, and energy transfer processes in truxene-based systems. [, , , , , , , ]
Q3: What are the key structural features of truxene that make it attractive for materials applications?
A3: Truxene possesses a rigid, planar, and C3-symmetric structure. This makes it a versatile building block for constructing larger, well-defined architectures with interesting optoelectronic properties. [, ]
Q4: What types of liquid crystalline materials can be derived from truxene?
A4: Truxene derivatives with branched alkyl chains can self-assemble into columnar liquid crystalline phases. These materials are of interest for applications in organic electronics. [, , ]
Q5: How does the introduction of heteroatoms into the truxene core impact its properties?
A5: Replacing a methylene unit in the truxene core with a heteroatom like oxygen or boron can significantly alter its properties. For example, 5-oxatruxene exhibits a four-fold increase in fluorescence quantum yield compared to truxene due to symmetry breaking and electronic effects. [, ]
Q6: What is the significance of borazatruxenes in materials science?
A6: Borazatruxenes, containing a borazine core within the truxene framework, are investigated as potential precursors for hybrid carbon-boron nitride (C-BN) 2D molecular networks. These materials are highly stable and amenable to on-surface assembly, potentially leading to novel electronic and catalytic applications. []
Q7: How does alkyl chain length affect the properties of truxene-based discotic liquid crystals?
A7: Alkyl chain length influences the self-assembly behavior and phase transition temperatures of truxene discogens. Shorter chains generally lead to lower isotropic temperatures. Branching in the alkyl chains also plays a role in determining the mesophase stability range. [, ]
Q8: How do donor and acceptor substituents influence the photophysical properties of truxene derivatives?
A8: Introducing electron-donating or electron-withdrawing groups onto the truxene core can significantly tune its absorption and emission properties. This strategy allows for the development of truxene-based materials with tailored optoelectronic characteristics for specific applications. [, , ]
Q9: Can truxene act as an energy donor or acceptor in photoinduced energy transfer processes?
A9: Yes, truxene can act as both an energy donor and acceptor. For example, in truxene-porphyrin dyads, truxene can efficiently transfer singlet energy to the porphyrin unit. [, , ] Conversely, in truxene-ruthenium-osmium triads, truxene can donate energy to both ruthenium and osmium centers, facilitating a multi-step energy transfer cascade. []
Q10: What factors influence the rate and efficiency of energy transfer in truxene-based systems?
A10: Several factors come into play:
- Distance and Orientation: The distance and relative orientation between the energy donor and acceptor units are crucial. [, ]
- Spectral Overlap: Efficient Förster resonance energy transfer (FRET) requires good spectral overlap between the donor emission and acceptor absorption. [, ]
- Molecular Rigidity: Restricting molecular motions can enhance energy transfer rates by reducing non-radiative decay pathways. []
Q11: How is computational chemistry employed in truxene research?
A11: Computational methods, such as density functional theory (DFT), are used to:
- Predict molecular geometries and electronic structures of truxene derivatives. [, , ]
- Simulate absorption and emission spectra to gain insights into their photophysical properties. [, ]
- Study the mechanism of reactions involving truxene, such as cycloadditions. []
Q12: How does the structure of truxene derivatives influence their electron accepting properties?
A12: Incorporating electron-deficient units, like perylene diimide (PDI), into truxene-based molecules enhances their electron accepting abilities. Ring-fusion between the truxene core and PDI branches can further improve planarity and conjugation, leading to better electron accepting properties and enhanced performance in organic solar cells. []
Q13: What are some promising applications of truxene-based materials in organic electronics?
A14:
- Organic Light-Emitting Diodes (OLEDs): Truxene derivatives have been explored as both emissive materials and host materials in OLEDs due to their blue emission properties and high thermal stability. [, , , ]
- Organic Solar Cells (OSCs): Truxene-based molecules, particularly those functionalized with electron-accepting units, show promise as electron acceptor materials in OSCs. []
- Organic Field-Effect Transistors (OFETs): Oligothiophene-functionalized truxenes have shown promising performance as solution-processable organic semiconductors in OFETs. []
- Sensors: Truxene derivatives with donor-acceptor architectures can function as fluorescent probes for detecting specific analytes, such as fluoride ions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)
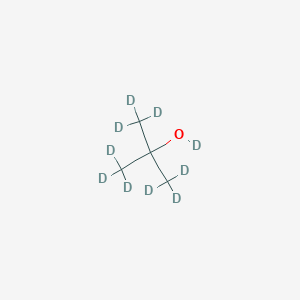
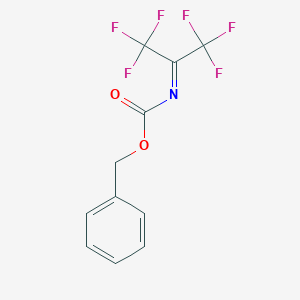
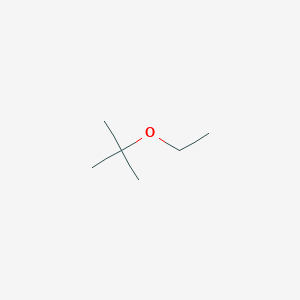
![2-[4-(6-prop-1-ynyldithiin-3-yl)buta-1,3-diynyl]oxirane](/img/structure/B166777.png)
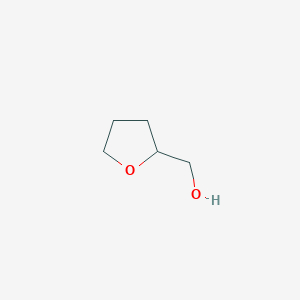
![(1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER](/img/structure/B166789.png)
